N-(2-fluoro-5-nitrophenyl)hexanamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)hexanamide is a chemical compound with the molecular formula C12H15FN2O3 and a molecular weight of 254.2575032 g/mol . This compound is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, which is further connected to a hexanamide moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)hexanamide typically involves the reaction of 2-fluoro-5-nitroaniline with hexanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-fluoro-5-nitrophenyl)hexanamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)hexanamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets . The exact pathways and molecular interactions are subject to ongoing research .
Comparison with Similar Compounds
N-(2-fluoro-5-nitrophenyl)hexanamide can be compared with other similar compounds, such as:
N-{2-chloro-5-nitrophenyl}hexanamide: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and binding properties.
N-{2-fluoro-5-nitrophenyl}pentanamide: Similar structure but with a pentanamide moiety instead of hexanamide, affecting its solubility and chemical behavior.
N-{2-fluoro-5-nitrophenyl}butanamide: Another similar compound with a butanamide moiety, which also influences its physical and chemical properties.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and binding characteristics, which make it valuable for various applications .
Properties
Molecular Formula |
C12H15FN2O3 |
---|---|
Molecular Weight |
254.26g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)hexanamide |
InChI |
InChI=1S/C12H15FN2O3/c1-2-3-4-5-12(16)14-11-8-9(15(17)18)6-7-10(11)13/h6-8H,2-5H2,1H3,(H,14,16) |
InChI Key |
UOTSDYNDTWVYLZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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